molecular formula C19H16N4O2 B506426 N,N'-bis(4-cyanophenyl)pentanediamide

N,N'-bis(4-cyanophenyl)pentanediamide

Cat. No.: B506426
M. Wt: 332.4g/mol
InChI Key: WHTXRTNDGWNFGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-bis(4-cyanophenyl)pentanediamide is a bisamide compound synthesized via condensation reactions between 4-aminobenzonitrile and glutaryl chloride under reflux conditions, yielding 68% with a melting point of 238–239°C . Its structure, confirmed by $^1$H NMR and IR spectroscopy, features a pentanediamide backbone flanked by para-cyanophenyl groups. This compound belongs to a broader class of alkanediamide-linked bisbenzamidines, which exhibit antimicrobial and antiparasitic activities, particularly against Trypanosoma and Pneumocystis species . The 4-cyanophenyl substituents likely enhance its bioactivity by increasing electron-withdrawing effects and intermolecular interactions, as seen in related antimicrobial agents .

Properties

Molecular Formula

C19H16N4O2

Molecular Weight

332.4g/mol

IUPAC Name

N,N'-bis(4-cyanophenyl)pentanediamide

InChI

InChI=1S/C19H16N4O2/c20-12-14-4-8-16(9-5-14)22-18(24)2-1-3-19(25)23-17-10-6-15(13-21)7-11-17/h4-11H,1-3H2,(H,22,24)(H,23,25)

InChI Key

WHTXRTNDGWNFGV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)NC(=O)CCCC(=O)NC2=CC=C(C=C2)C#N

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)CCCC(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Insights

  • Electronic Effects: The 4-cyanophenyl group’s strong electron-withdrawing nature increases the compound’s polarity, improving solubility in polar solvents compared to alkyl-substituted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.